![molecular formula C7H11ClN2O2 B1656505 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 53066-53-8](/img/structure/B1656505.png)
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione (CDIM) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CDIM belongs to the class of imidazolidine-2,4-diones and is a derivative of thalidomide. It has been shown to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties.
Mechanism Of Action
The exact mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is not fully understood. It has been suggested that 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione may modulate the production of cytokines and other inflammatory mediators, leading to its anti-inflammatory and immunomodulatory effects. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells, leading to its anti-tumor effects.
Biochemical and Physiological Effects:
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to modulate the production of cytokines such as TNF-α, IL-1β, and IL-6, leading to its anti-inflammatory and immunomodulatory effects. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, a crucial step in tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
One of the major advantages of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is its potential as a therapeutic agent for various diseases. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is its toxicity. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to exhibit toxicity at high doses, which may limit its use as a therapeutic agent.
Future Directions
There are several future directions for the research and development of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. One area of research is to further investigate the mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. Understanding the mechanism of action will provide insight into the potential therapeutic applications of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. Another area of research is to develop more potent and less toxic derivatives of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. This will increase the potential of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione as a therapeutic agent for various diseases. Finally, more studies are needed to evaluate the safety and efficacy of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione in preclinical and clinical trials. This will provide evidence for the potential use of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione as a therapeutic agent in humans.
Conclusion:
In conclusion, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione exhibits anti-inflammatory, immunomodulatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione and to develop more potent and less toxic derivatives. With continued research, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione may become a valuable therapeutic agent for various diseases.
Scientific Research Applications
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c1-7(2)5(11)10(4-3-8)6(12)9-7/h3-4H2,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDQAWNYORSPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305218 | |
Record name | 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
CAS RN |
53066-53-8 | |
Record name | NSC169791 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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